
WAY-260022
概述
描述
WAY-260022 is an orally available and selective norepinephrine transporter protein inhibitor. It also displays inhibitory effects on serotonin and dopamine transporter proteins . This compound is primarily used in scientific research to study the effects of norepinephrine, serotonin, and dopamine transport inhibition.
准备方法
The synthetic route for WAY-260022 involves multiple steps, including the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide to achieve a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques used in pharmaceutical research.
化学反应分析
WAY-260022 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
WAY-260022 has several scientific research applications, including:
Chemistry: It is used to study the inhibition of norepinephrine, serotonin, and dopamine transport proteins.
Biology: It helps in understanding the role of these transport proteins in various biological processes.
Medicine: It is used in preclinical studies to explore potential therapeutic effects for conditions related to neurotransmitter imbalances, such as depression and anxiety.
Industry: It is used in the development of new pharmaceuticals targeting neurotransmitter transport proteins .
作用机制
WAY-260022 exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. It also displays inhibitory effects on serotonin and dopamine transporter proteins, which can influence the levels of these neurotransmitters in the brain .
相似化合物的比较
WAY-260022 is unique in its selective inhibition of norepinephrine transporter proteins while also affecting serotonin and dopamine transport proteins. Similar compounds include:
A 77636 hydrochloride: A selective dopamine D1 receptor agonist.
J-147: A neuroprotective drug candidate with effects against Alzheimer’s disease.
Etilevodopa hydrochloride: A prodrug of levodopa with significant brain penetration.
MLS1547: A highly efficacious agonist of G protein-biased dopamine D2 receptor.
Triflupromazine hydrochloride: An antipsychotic medication that acts as a dopamine D1/D2 receptor antagonist.
Trazpiroben: A selective dopamine D2/D3 receptor antagonist used in the study of gastroparesis.
These compounds differ in their specific targets and therapeutic applications, highlighting the unique properties of this compound in neurotransmitter transport inhibition.
If you have any further questions or need more details, feel free to ask!
生物活性
WAY-260022, also known as NRI-022, is a compound that has garnered attention for its biological activity as a potent and selective inhibitor of norepinephrine reuptake. This compound is part of a series of analogues designed to enhance metabolic stability and brain penetration, making it a candidate for treating conditions associated with norepinephrine dysregulation, such as vasomotor symptoms (VMS) related to menopause.
This compound functions primarily as a norepinephrine reuptake inhibitor (NRI) . It demonstrates excellent selectivity over serotonin and dopamine transporters, which is crucial for minimizing side effects associated with non-selective reuptake inhibitors. The compound's structure allows it to effectively inhibit norepinephrine reuptake, leading to increased levels of norepinephrine in the synaptic cleft, which can enhance mood and thermoregulation.
Efficacy in Animal Models
Research has shown that this compound exhibits significant efficacy in animal models. A study evaluated its effects on thermoregulatory dysfunction induced by ovariectomy in rats. The results indicated that this compound effectively reduced body temperature fluctuations associated with VMS:
Compound | Route of Administration | Onset (h) | Time of Significance (h) | Mean ΔTST (°C) | Max ΔTST (°C) |
---|---|---|---|---|---|
1 | ip | 0.5 | 6.5 | -2.75 | -4.87 |
1 | po | 1 | 3 | -2.16 | -3.15 |
2 | ip | 0 | 0 | 0 | 0 |
2 | po | 0 | 0 | 0 | 0 |
Note: The data indicates the significant reduction in temperature after administration of the compound, demonstrating its potential effectiveness in mitigating VMS .
Pharmacokinetics
This compound has been noted for its favorable pharmacokinetic properties, including high bioavailability and a favorable brain-to-plasma ratio. These characteristics are attributed to modifications in its chemical structure that enhance its stability and lipophilicity, allowing for effective central nervous system penetration .
Future Directions
The ongoing research into this compound's biological activity may pave the way for further exploration into its applications for other conditions linked to norepinephrine dysregulation, such as anxiety disorders and depression. Continued clinical trials will be essential to establish comprehensive efficacy profiles and long-term safety data.
属性
分子式 |
C21H31F3N2O2 |
---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H31F3N2O2/c1-15-12-26(13-16(2)25-15)14-19(20(27)9-4-3-5-10-20)17-7-6-8-18(11-17)28-21(22,23)24/h6-8,11,15-16,19,25,27H,3-5,9-10,12-14H2,1-2H3/t15-,16+,19-/m1/s1 |
InChI 键 |
ZNDZJNVJUAKEQC-JTDSTZFVSA-N |
SMILES |
CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |
规范 SMILES |
CC1CN(CC(N1)C)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
WAY-260022; WAY 260022; WAY260022; NRI-022; NRI 022; NRI022; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。